molecular formula C15H21ClN6O4 B8714618 (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B8714618
M. Wt: 384.82 g/mol
InChI Key: JDCGTCRTLUOWTP-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine ring, chlorination, and the introduction of the piperidin-1-ylamino group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the purine ring or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield formyl or carboxyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, nucleoside analogs like this compound are often studied for their ability to interfere with nucleic acid synthesis. This makes them potential candidates for antiviral or anticancer therapies.

Medicine

Medicinal applications include the development of drugs that target specific enzymes or pathways involved in disease processes. The compound’s ability to mimic natural nucleosides allows it to be incorporated into DNA or RNA, disrupting normal cellular functions.

Industry

In the industrial sector, such compounds can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties make them valuable for various applications.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol involves its incorporation into nucleic acids. By mimicking natural nucleosides, it can inhibit enzymes like DNA polymerase or reverse transcriptase, leading to the termination of DNA or RNA synthesis. This disruption can prevent the replication of viruses or the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A well-known antiviral nucleoside analog used to treat herpes infections.

    Zidovudine: An antiretroviral medication used to treat HIV/AIDS.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

What sets (2R,3R,4S,5R)-2-(2-Chloro-6-(piperidin-1-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol apart is its specific stereochemistry and the presence of the piperidin-1-ylamino group. These features may confer unique biological activity and selectivity, making it a promising candidate for further research and development.

Properties

Molecular Formula

C15H21ClN6O4

Molecular Weight

384.82 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-(piperidin-1-ylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H21ClN6O4/c16-15-18-12(20-21-4-2-1-3-5-21)9-13(19-15)22(7-17-9)14-11(25)10(24)8(6-23)26-14/h7-8,10-11,14,23-25H,1-6H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1

InChI Key

JDCGTCRTLUOWTP-IDTAVKCVSA-N

Isomeric SMILES

C1CCN(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

C1CCN(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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